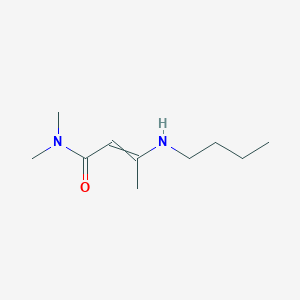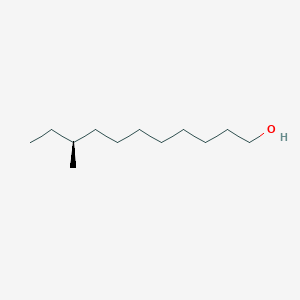
(S)-9-Methyl-1-undecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-9-Methyl-1-undecanol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of an undecane chain, with a methyl group (-CH3) substituent on the same carbon. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-Methyl-1-undecanol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 9-methylundecan-1-one, using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane (BH3) can yield the desired (S)-enantiomer with high enantioselectivity.
Another method involves the enantioselective hydroboration-oxidation of 9-methyl-1-undecene. This process typically employs a chiral borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be an efficient and environmentally friendly method. These biocatalysts can be engineered to enhance their selectivity and activity, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
(S)-9-Methyl-1-undecanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (9-methylundecanal) or carboxylic acid (9-methylundecanoic acid) using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane (9-methylundecane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride (9-methylundecyl chloride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: 9-Methylundecanal, 9-Methylundecanoic acid.
Reduction: 9-Methylundecane.
Substitution: 9-Methylundecyl chloride, 9-Methylundecyl bromide.
科学的研究の応用
(S)-9-Methyl-1-undecanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
作用機序
The mechanism of action of (S)-9-Methyl-1-undecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins. The exact molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
®-9-Methyl-1-undecanol: The enantiomer of (S)-9-Methyl-1-undecanol, with a different spatial arrangement of atoms.
9-Methyl-1-decanol: A similar compound with a shorter carbon chain.
1-Dodecanol: A similar compound with a longer carbon chain and no methyl substituent.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. Its specific spatial arrangement allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
特性
CAS番号 |
621359-57-7 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC名 |
(9S)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChIキー |
BPCAUKGHVSVGCW-LBPRGKRZSA-N |
異性体SMILES |
CC[C@H](C)CCCCCCCCO |
正規SMILES |
CCC(C)CCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


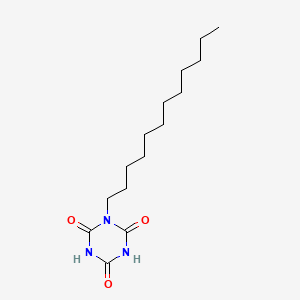
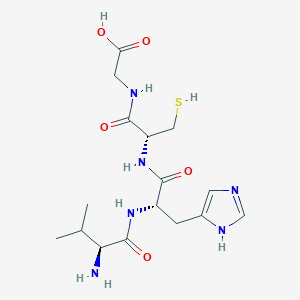

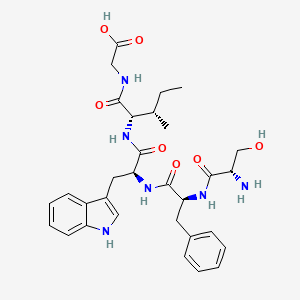
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
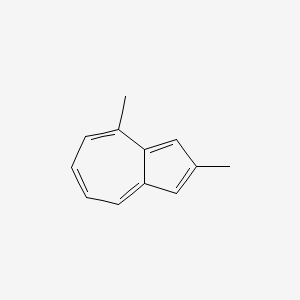
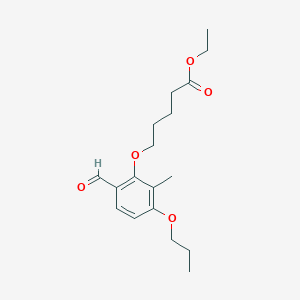
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
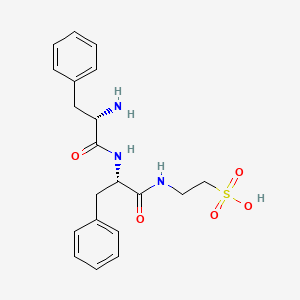
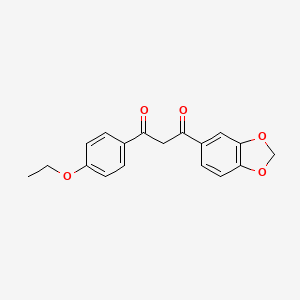
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)

